molecular formula C15H17ClFN3O2 B7187687 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide

Cat. No.: B7187687
M. Wt: 325.76 g/mol
InChI Key: ZPQVUWKVMKSQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chloro-fluorobenzamide moiety, and a tert-butyl group

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2/c1-8(13-19-14(20-22-13)15(2,3)4)18-12(21)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQVUWKVMKSQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in a variety of functionalized benzamides.

Mechanism of Action

The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chlorobenzamide: Similar structure but lacks the fluorine atom, which may affect its bioactivity and chemical properties.

    N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-fluorobenzamide: Similar structure but lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.

Uniqueness

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide moiety, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups with the oxadiazole ring and tert-butyl group provides a versatile scaffold for further chemical modifications and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.